7,8-dihydroxy-4-propyl-2H-chromen-2-one

Antioxidant Free radical scavenging Coumarin SAR

Researchers procuring 4-propylcoumarins for antioxidant studies frequently encounter inactive monohydroxy analogs. In controlled comparative screening, only the 7,8-dihydroxy substitution pattern delivers measurable radical-scavenging activity. • DPPH IC₅₀ = 4.09 µg·mL⁻¹ - all monohydroxy analogs (7-hydroxy-4-propyl, 7-hydroxy-4-methyl, 7-hydroxy-4,8-dimethyl) tested in parallel were inactive. • Ortho-catechol motif enables one-step symmetric acylation to 7,8-bis-(1-oxobutoxy)-4-propylcoumarin - reactivity unattainable with monohydroxy or methylenedioxy congeners. • Reported anti-MRSA activity; elevated PSA (70.67 Ų) and dual H-bond donors predict superior aqueous solubility over lipophilic 4-propylcoumarins. • Supplied at ≥95% purity; serves as the dihydroxy reference for matched-series 7,8-substitution SAR campaigns.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 19040-67-6
Cat. No. B098328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroxy-4-propyl-2H-chromen-2-one
CAS19040-67-6
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2O)O
InChIInChI=1S/C12H12O4/c1-2-3-7-6-10(14)16-12-8(7)4-5-9(13)11(12)15/h4-6,13,15H,2-3H2,1H3
InChIKeyPHPUSFBIYOLWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroxy-4-propyl-2H-chromen-2-one Identity and Class


7,8-Dihydroxy-4-propyl-2H-chromen-2-one (CAS 19040-67-6), also referred to as 7,8-dihydroxy-4-propylcoumarin, is a synthetic coumarin derivative belonging to the benzopyrone family. It is synthesized via Pechmann condensation of a substituted phenol with a β-keto-ester [1]. The compound bears a characteristic catechol-like 7,8-dihydroxy substitution on the benzopyran-2-one core and a 4-propyl side chain, giving it a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.22 g·mol⁻¹ . Commercially, it is typically supplied at ≥95% purity for research use .

7,8-Dihydroxy-4-propyl-2H-chromen-2-one Non-Substitutability


Within the 4-propylcoumarin series, the presence, number, and oxidation state of substituents at positions 7 and 8 dictate the compound's bioactivity profile. In a controlled study synthesizing seven structurally related coumarins and testing them simultaneously, only 7,8-dihydroxy-4-propylcoumarin demonstrated measurable radical-scavenging activity in the DPPH assay (IC₅₀ = 4.09 µg·mL⁻¹), whereas all monohydroxy analogs—including 7-hydroxy-4-propylcoumarin, 7-hydroxy-4-methylcoumarin, and 7-hydroxy-4,8-dimethylcoumarin—were inactive [1]. Conversely, the methylenedioxy-bridged analog (7,8-methylenedioxy-4-propylcoumarin) exhibited strong Gram-positive antibacterial activity, a property not shared to the same extent by the dihydroxy form [1]. These divergent outcomes demonstrate that the 7,8-dihydroxy pattern is not functionally interchangeable with 7-monohydroxy, 7-hydroxy-8-methyl, or 7,8-methylenedioxy motifs; procuring a generic 4-propylcoumarin without verifying the 7,8-substitution pattern risks selecting a compound with a qualitatively different—or absent—bioactivity.

7,8-Dihydroxy-4-propyl-2H-chromen-2-one Comparative Evidence


DPPH Radical Scavenging vs. Monohydroxy Analogs

In a head-to-head study, 7,8-dihydroxy-4-propylcoumarin displayed a DPPH radical-scavenging IC₅₀ of 4.09 µg·mL⁻¹, whereas the structurally analogous monohydroxy compounds 7-hydroxy-4-propylcoumarin, 7-hydroxy-4-methylcoumarin, and 7-hydroxy-4,8-dimethylcoumarin showed no measurable activity in the same assay [1]. The presence of the second hydroxyl group at position 8—creating an ortho-dihydroxy (catechol) motif—is the critical structural determinant of antioxidant competence within this series.

Antioxidant Free radical scavenging Coumarin SAR

Antibacterial Spectrum: Dihydroxy vs. Methylenedioxy

The same study that evaluated antioxidant activity also assessed antibacterial profiles across the coumarin panel. 7,8-Methylenedioxy-4-propylcoumarin—the direct structural analog in which the two hydroxyl groups of the target compound are replaced by a methylenedioxy bridge—exhibited strong activity against all Gram-positive bacteria tested [1]. By contrast, 7,8-dihydroxy-4-propylcoumarin did not demonstrate comparable broad-spectrum Gram-positive antibacterial potency in this study, though vendor documentation separately notes its reported effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . This divergence indicates that the oxidation state at positions 7 and 8 selectively governs whether the biological readout is primarily antioxidant or primarily antibacterial.

Antibacterial Gram-positive Coumarin SAR

Derivatization: 7,8-Diacylation as Unique Handle

The 7,8-dihydroxy motif provides a unique synthetic handle not available in monohydroxy or methylenedioxy analogs. Treatment of 7,8-dihydroxy-4-propylcoumarin with butyric anhydride in dry pyridine selectively yields 7,8-bis-(1-oxobutoxy)-4-propylcoumarin via acylation of both hydroxyl groups [1]. This double derivatization is structurally impossible for 7-hydroxy-4-propylcoumarin (only one acylation site) and chemically inaccessible for 7,8-methylenedioxy-4-propylcoumarin (no free hydroxyl groups). The ability to generate a bis-ester prodrug or protected intermediate from a single synthetic step is a procurement-relevant differentiator for medicinal chemistry and prodrug design applications.

Synthetic derivatization Prodrug design Coumarin chemistry

Physicochemical Properties: LogP and PSA Comparison

7,8-Dihydroxy-4-propyl-2H-chromen-2-one has a calculated LogP of approximately 2.16 and a polar surface area (PSA) of 70.67 Ų . By comparison, the monohydroxy analog 7-hydroxy-4-propylcoumarin has a lower PSA (approximately 50 Ų, one fewer hydroxyl contributor) and a higher LogP, while the methylenedioxy analog has a PSA closer to 44–48 Ų and a correspondingly higher LogP. The elevated PSA of the target compound, driven by the two hydrogen-bond-donating hydroxyl groups, predicts improved aqueous solubility and reduced membrane permeability relative to the more lipophilic analogs—a property relevant for applications where aqueous compatibility is prioritized.

Physicochemical properties LogP Drug-likeness Coumarin

7,8-Dihydroxy-4-propyl-2H-chromen-2-one Recommended Applications


Antioxidant Mechanism Studies with Catechol Scaffold

When the research objective is to investigate the radical-scavenging mechanism of coumarin-based antioxidants, 7,8-dihydroxy-4-propylcoumarin is the only 4-propylcoumarin that provides measurable DPPH activity (IC₅₀ = 4.09 µg·mL⁻¹), while monohydroxy analogs are inactive [1]. This makes it suitable as a positive control or core scaffold in antioxidant SAR campaigns where the ortho-dihydroxy (catechol) motif is the variable of interest.

Bis-Functionalization for Prodrug and Library Synthesis

The two free hydroxyl groups at positions 7 and 8 enable one-step symmetric acylation to yield 7,8-bis-(1-oxobutoxy)-4-propylcoumarin [1]. This reactivity is not achievable with monohydroxy or methylenedioxy analogs. Laboratories engaged in coumarin-based prodrug design, protecting-group methodology development, or parallel library synthesis should procure this compound specifically when dual derivatization is required.

Aqueous-Phase Anti-MRSA Screening

Vendor documentation reports activity against methicillin-resistant Staphylococcus aureus (MRSA) , and the compound's elevated PSA (70.67 Ų) and dual hydrogen-bond donor capacity predict superior aqueous solubility relative to more lipophilic 4-propylcoumarins. This combination of reported anti-MRSA activity and favorable aqueous-phase physicochemical properties positions the compound for inclusion in antibacterial screening cascades where water-compatible test compounds are preferred.

SAR Benchmark: 7,8-Substitution Reference

Because the compound was directly compared against 7-hydroxy-4-propylcoumarin, 7-hydroxy-4,8-dimethylcoumarin, and 7,8-methylenedioxy-4-propylcoumarin within a single study [1], it serves as a well-characterized benchmark for SAR investigations exploring the impact of 7,8-substitution pattern and oxidation state on coumarin bioactivity. Procurement of the entire matched series—with this compound as the dihydroxy reference point—enables internally controlled comparative studies.

Technical Documentation Hub

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